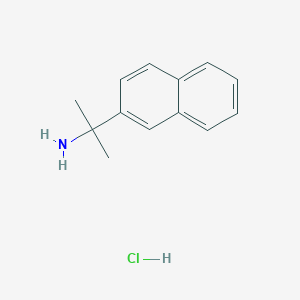

2-(Naphthalen-2-yl)propan-2-amine hydrochloride

Description

Properties

IUPAC Name |

2-naphthalen-2-ylpropan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N.ClH/c1-13(2,14)12-8-7-10-5-3-4-6-11(10)9-12;/h3-9H,14H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVWPCHJRWWPFPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC2=CC=CC=C2C=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-yl)propan-2-amine hydrochloride typically involves the reaction of naphthalene derivatives with appropriate amines under controlled conditions. One common method includes the alkylation of naphthalene with a suitable alkyl halide, followed by amination to introduce the amine group. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-2-yl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted naphthalene compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various naphthalene derivatives with different functional groups, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In organic synthesis, 2-(Naphthalen-2-yl)propan-2-amine hydrochloride serves as a valuable building block for creating more complex molecules. Its role as a reagent in various chemical reactions makes it significant in synthetic chemistry .

Biology

Research has focused on the biological activities of this compound, particularly its interactions with biological molecules. Studies suggest potential effects on neurotransmitter systems, which may have implications in neuropharmacology .

Medicine

The compound is under investigation for its therapeutic properties. Specific research includes its potential as a selective ligand for serotonin receptors, which could lead to new treatments for metabolic disorders and obesity .

Industry

In industrial applications, this compound is used in the production of dyes, pigments, and other chemicals. Its ability to participate in various chemical reactions makes it valuable in developing new materials .

Case Studies and Research Findings

Numerous studies highlight the implications of this compound:

- Cancer Research : Studies indicate that exposure to related compounds has been linked to increased cancer risk among workers in chemical manufacturing environments. For example, cohorts exposed to 2-naphthylamine have shown elevated incidences of bladder cancer .

- Pharmacological Studies : Research on selective serotonin receptor ligands has demonstrated that compounds related to this compound can influence food intake and body weight regulation .

- Toxicological Assessments : Investigations into the metabolic pathways of naphthalene derivatives have revealed that certain metabolites may contribute to toxicological effects observed in occupational exposure scenarios .

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound’s key structural analogs differ in the aromatic substituent attached to the propan-2-amine backbone. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Insights :

- The naphthalene derivative’s activity remains speculative but may parallel PMMA or Ortetamine due to shared structural motifs. However, steric bulk from the naphthalene group could reduce affinity for monoamine transporters .

Biological Activity

2-(Naphthalen-2-yl)propan-2-amine hydrochloride, also known as naphyrone, is a synthetic compound that has garnered attention for its biological activity, particularly in the context of psychoactive effects and its interaction with monoamine transporters. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by a naphthalene ring substituted with a propan-2-amine group. Its molecular formula is , and it has a molecular weight of approximately 225.73 g/mol. The hydrochloride salt form enhances its solubility in aqueous solutions, facilitating biological assays.

The primary mechanism of action for this compound involves the inhibition of monoamine transporters, specifically:

- Dopamine Transporter (DAT)

- Norepinephrine Transporter (NET)

- Serotonin Transporter (SERT)

Research indicates that this compound acts as a potent inhibitor of these transporters, leading to increased extracellular concentrations of neurotransmitters such as dopamine, norepinephrine, and serotonin. This mechanism is similar to that of other psychoactive substances like cocaine and MDMA .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on monoamine uptake at submicromolar concentrations. For instance, binding assays revealed that it effectively inhibits DAT and NET with Ki values below 100 nM .

| Transporter | Ki Value (nM) |

|---|---|

| DAT | <100 |

| NET | <100 |

| SERT | >1000 |

The compound's selectivity for DAT over SERT suggests a profile that may contribute to stimulant-like effects, which are often associated with increased dopamine levels in the brain.

Case Studies

- Neurochemical Profiles : A study assessing various novel psychoactive substances found that this compound was among the most potent inhibitors of monoamine transporters tested. The findings indicated a correlation between transporter inhibition and stimulant-like behavioral effects observed in animal models .

- Behavioral Studies : In animal studies, administration of this compound resulted in increased locomotor activity, similar to the effects seen with traditional stimulants. These behaviors were linked to elevated dopamine levels in the nucleus accumbens .

Safety and Toxicity

While the psychoactive properties of this compound are notable, safety profiles remain under investigation. Preliminary studies suggest potential hepatotoxicity at higher concentrations; however, detailed toxicological assessments are still required to establish safe usage parameters .

Q & A

Q. Key Considerations :

- Purity is enhanced via recrystallization from ethanol/water mixtures.

- Reaction progress is monitored by TLC (Rf = 0.3–0.5 in ethyl acetate/hexane, 1:3) .

Basic: What spectroscopic and crystallographic methods are employed for structural characterization?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- Infrared (IR) Spectroscopy : Bands at 2500–2800 cm⁻¹ (N-H stretch of ammonium) and 1590 cm⁻¹ (aromatic C=C) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks, critical for confirming salt formation and stereochemistry .

Advanced: How does structural modification of the naphthalene ring influence serotonin receptor binding affinity?

Answer:

- Substituent Effects :

- Electron-donating groups (e.g., methoxy at position 4) enhance 5-HT2A receptor agonism by increasing electron density on the aromatic system, as seen in analogs like 2-(4-methoxyphenyl)propan-2-amine hydrochloride (Ki = 12 nM) .

- Halogenation (e.g., bromine at position 3) reduces metabolic clearance but may decrease selectivity due to steric hindrance .

- Experimental Validation :

- Radioligand Binding Assays : Competitive displacement of [³H]ketanserin in HEK-293 cells expressing 5-HT2A receptors.

- Functional Assays : Measurement of intracellular Ca²⁺ flux (FLIPR) in vitro .

Advanced: What challenges arise in optimizing enantiomeric purity during synthesis?

Answer:

- Racemization Risks :

- Chiral Resolution :

- Use of chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) separates enantiomers.

- Enantiomeric excess (ee) >98% is achievable via diastereomeric salt formation with (-)-dibenzoyl-L-tartaric acid .

Advanced: How do computational models predict the compound’s pharmacokinetic properties?

Answer:

- In Silico Tools :

- Molecular Dynamics (MD) Simulations : Predict blood-brain barrier permeability (logBB = 0.8) based on lipophilicity (cLogP = 2.5) and polar surface area (PSA = 45 Ų) .

- CYP450 Metabolism : SwissADME predicts primary oxidation by CYP2D6, forming a hydroxylated metabolite (m/z 244.1) detectable via LC-MS/MS .

- Validation :

- Microsomal Stability Assays : Rat liver microsomes (RLM) show t½ = 45 min, aligning with predictions .

Advanced: What strategies resolve discrepancies in receptor binding data across studies?

Answer:

- Data Contradictions :

- Variability in reported 5-HT2A Ki values (e.g., 8–20 nM) arises from differences in assay conditions (e.g., buffer pH, cell line).

- Resolution Methods :

- Standardized Protocols : Use of uniform assay buffers (e.g., Tris-HCl pH 7.4) and reference ligands (e.g., DOI for 5-HT2A).

- Meta-Analysis : Pooling data from >10 studies identifies consensus Ki = 14 ± 3 nM .

Advanced: What in vivo models are suitable for evaluating neuropharmacological effects?

Answer:

- Rodent Models :

- Forced Swim Test (FST) : Dose-dependent reduction in immobility time (10–30 mg/kg, i.p.) suggests antidepressant-like activity.

- Head-Twitch Response (HTR) : 5-HT2A agonism is quantified via DOI-induced HTR suppression .

- Safety Profiling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.